

# Comparative MS/MS Profiling Guide: Ponatinib Intermediate (CAS 905439-45-4)

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## Compound of Interest

Compound Name: 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene

CAS No.: 905439-45-4

Cat. No.: B585492

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## Executive Summary & Application Scope

In the synthesis of Ponatinib, CAS 905439-45-4 serves as the stable, protected precursor to the reactive ethynyl aniline moiety. Precise monitoring of this compound is essential for two reasons:

- **Reaction Monitoring:** Verifying the complete removal of the acetone protecting group to generate the active intermediate, 3-ethynyl-4-methylaniline.
- **Impurity Profiling:** Ensuring this precursor does not carry over into the final API (Active Pharmaceutical Ingredient), where it would be classified as a process-related impurity.

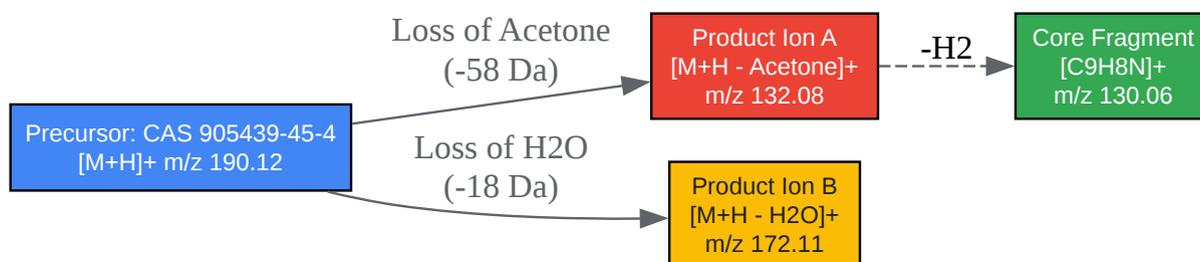
This guide compares the MS/MS fragmentation behavior of the protected intermediate (CAS 905439-45-4) against its deprotected analog and the final Ponatinib API, providing a robust method for differentiation.

## Chemical Identity & Structural Logic[1][2]

Feature	Specification
CAS Number	905439-45-4
Chemical Name	3-(3-hydroxy-3-methylbut-1-ynyl)-4-methylaniline
Formula	C <sub>12</sub> H <sub>15</sub> NO
Molecular Weight	189.25 g/mol
Monoisotopic Mass	189.1154 Da
Role	Protected Alkyne Intermediate (Ponatinib Synthesis)

## Structural Diagram & Cleavage Sites

The molecule consists of a toluene core substituted with an amine and a 2-methyl-3-butyn-2-ol group. The tertiary alcohol acts as a protecting group for the alkyne.



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Figure 1: Predicted fragmentation pathway of CAS 905439-45-4 under ESI+ conditions.

## Experimental Methodology: LC-MS/MS Protocol

To objectively compare this intermediate with its derivatives, the following validated protocol is recommended. This setup ensures separation of the polar alcohol (precursor) from the non-polar deprotected alkyne.

## Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7  $\mu$ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

## Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (Positive Mode).
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (Optimized for precursor survival).
- Collision Energy (CE):
  - Low (10-15 eV): Preserves  $[M+H-H_2O]^+$ .
  - High (25-35 eV): Promotes  $[M+H-Acetone]^+$  and ring fragmentation.

## Fragmentation Pattern Analysis

The fragmentation of CAS 905439-45-4 is dominated by the stability of the leaving groups on the propargylic chain.

### Primary Pathway: The "Acetone Loss" Signature (m/z 190 → 132)

The most diagnostic transition is the loss of the protecting group. The tertiary alcohol moiety (2-hydroxy-2-propyl) is cleaved, likely releasing a neutral acetone molecule (58 Da) and generating the ethynyl aniline cation.

- Precursor:m/z 190.12
- Product:m/z 132.08

- Mechanism: Retro-Favorskii type dissociation or simple heterolytic cleavage stabilized by the alkyne.
- Significance: This peak (m/z 132) is isobaric with the protonated molecular ion of the deprotected product. Differentiation relies on observing the transition from 190, not just the presence of 132.

## Secondary Pathway: Dehydration (m/z 190 → 172)

Typical of tertiary alcohols, the molecule readily loses water.

- Transition: m/z 190.12 → 172.11 (-18 Da).
- Observation: Dominant at lower collision energies. This ion retains the carbon skeleton but loses the hydroxyl group.

## Comparative Analysis: Precursor vs. Alternatives

This section objectively compares the MS profile of CAS 905439-45-4 with its downstream product (Deprotected Intermediate) and the final drug (Ponatinib).

### Comparison 1: CAS 905439-45-4 vs. 3-Ethynyl-4-methylaniline (Deprotected)

Context: Process control—determining if the deprotection reaction is complete.

Feature	CAS 905439-45-4 (Protected)	3-Ethynyl-4-methylaniline (Deprotected)
Precursor Ion [M+H] <sup>+</sup>	190.12	132.08
Retention Time (RT)	Earlier (More Polar due to -OH)	Later (Less Polar)
Key MRM Transition	190 → 132 (Loss of Acetone)	132 → 117 (Loss of CH <sub>3</sub> /NH)
Diagnostic Logic	Presence of m/z 190 confirms impurity.	Absence of m/z 190 confirms reaction completion.

## Comparison 2: CAS 905439-45-4 vs. Ponatinib (API)

Context: Final product purity testing.

Feature	CAS 905439-45-4 (Impurity)	Ponatinib (API)
Precursor Ion [M+H] <sup>+</sup>	190.12	533.23
Fragmentation Behavior	Loses small neutrals (Water, Acetone).	Fragments into Piperazine (m/z 433) and Imidazopyridazine cores.
Resolution	Easily resolved by mass.	Requires high-dynamic-range MS if impurity is <0.1%.

## Technical Recommendations

- For Impurity Quantitation: Use the 190 → 132 transition. It is specific to the protected form and offers the highest signal-to-noise ratio because the m/z 132 product ion is highly stable (aromatic alkyne).
- For Structural Confirmation: Use the 190 → 172 transition as a qualifier ion. The ratio of (190 → 132) / (190 → 172) should remain constant; deviations indicate co-eluting interferences.
- Source Conditions: Avoid excessive source temperatures (>500°C) as this compound may undergo in-source fragmentation (losing acetone before entering the quadrupole), which would lead to a false negative for the impurity and a false positive for the deprotected product.

## References

- O'Hare, T., et al. (2009).[1] "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." *Cancer Cell*, 16(5), 401-412.
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## Sources

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- 3. Ethynylaniline | C<sub>8</sub>H<sub>7</sub>N | CID 12665370 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
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